Clavulanic Acid Dimer Impurity

Übersicht

Beschreibung

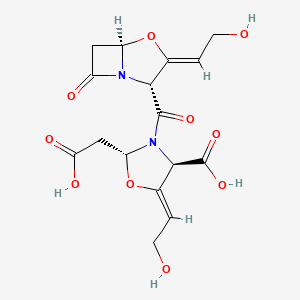

Clavulanic Acid Dimer Impurity is a secondary metabolite with the molecular formula C16H18N2O10 . It is an important impurity in amoxicillin and clavulanate potassium tablets .

Synthesis Analysis

Clavulanic Acid is produced by Streptomyces clavuligerus from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . The synthesis of Clavulanic Acid and its impurities can be influenced by factors such as temperature .Molecular Structure Analysis

The molecular structure of Clavulanic Acid Dimer Impurity is complex, with a molar mass of 398.32 . It contains a total of 48 bonds, including 30 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, and 1 four-membered ring .Chemical Reactions Analysis

The cycle-closed dimer of amoxicillin, which is similar to Clavulanic Acid Dimer Impurity, influences the critical quality of amoxicillin and clavulanate potassium tablets . The degradation rate of Clavulanic Acid from various sources was investigated at temperatures of 10, 20, 25, 30, and 40 °C and pH values of 6.2 and 7.0 .Physical And Chemical Properties Analysis

The physical and chemical properties of Clavulanic Acid Dimer Impurity include a predicted density of 1.75±0.1 g/cm3 and a predicted boiling point of 898.5±65.0 °C .Wissenschaftliche Forschungsanwendungen

Antibiotic Synergy Enhancement

Clavulanic acid, the parent compound of the dimer impurity, is a potent beta-lactamase inhibitor. When combined with penicillin and cephalosporin antibiotics, it enhances their effectiveness by counteracting bacterial resistance. The dimer impurity may also contribute to this synergy, although further research is needed to elucidate its specific role .

Quality Control in Pharmaceutical Formulations

The dimer impurity serves as a critical quality attribute for evaluating clavulanate potassium tablets. Researchers have highlighted its significance in assessing the overall quality of these pharmaceutical products. Monitoring and quantifying the dimer impurity content can help ensure consistent drug efficacy and safety.

Tablet Stability and Shelf Life

Understanding the impact of the dimer impurity on the stability of amoxicillin and clavulanate potassium tablets is crucial. Researchers have found that the quality of these tablets can be rapidly evaluated using the dimer impurity as an indicator. Investigating its influence on tablet shelf life and degradation kinetics is essential for pharmaceutical manufacturers .

Fermentation Optimization for Clavulanic Acid Production

Streptomyces clavuligerus produces clavulanic acid, and the dimer impurity is an inherent part of this biosynthesis. Researchers have explored the effect of fermentation temperature on both clavulanic acid synthesis and the formation of the dimer impurity. Optimizing fermentation conditions, particularly at specific temperatures, can enhance clavulanic acid yield while minimizing impurity formation .

Wirkmechanismus

Target of Action

Clavulanic acid, the parent compound of Clavulanic Acid Dimer Impurity, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics. By inhibiting these enzymes, clavulanic acid prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .

Mode of Action

Clavulanic acid acts as a β-lactamase inhibitor . It binds to β-lactamase enzymes and undergoes a structural change that deactivates the enzyme, preventing it from breaking down β-lactam antibiotics . This process is irreversible, leading to the term ‘suicide inhibitor’ for β-lactamases

Biochemical Pathways

Clavulanic acid is produced from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . This pathway involves several unique enzymes, including the enzyme that condenses both precursors, N2-(2-carboxyethyl)-arginine synthetase, and the β-lactam synthetase that cyclizes the resulting compound . The Clavulanic Acid Dimer Impurity is likely to be involved in similar biochemical pathways.

Result of Action

The primary result of clavulanic acid’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanic acid prevents these antibiotics from being degraded, thereby allowing them to effectively kill bacteria . The Clavulanic Acid Dimer Impurity is likely to have similar effects.

Action Environment

The action of clavulanic acid can be influenced by environmental factors such as temperature . For example, studies have shown that fermentation at lower temperatures is more favorable for clavulanic acid synthesis

Safety and Hazards

Safety measures for handling Clavulanic Acid Dimer Impurity include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Future research could focus on optimizing the fermentation process for Clavulanic Acid production. For instance, a study found that fermentation at 24 °C is the most favorable for Clavulanic Acid synthesis, even though the fermentation duration was 20-30 hours longer than fermentation at 26 and 28 °C .

Eigenschaften

IUPAC Name |

(2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKSRMFLRKPLO-BJBUEPEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)N3[C@H](O/C(=C\CO)/[C@@H]3C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747360 | |

| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clavulanic Acid Dimer Impurity | |

CAS RN |

1260617-10-4 | |

| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.